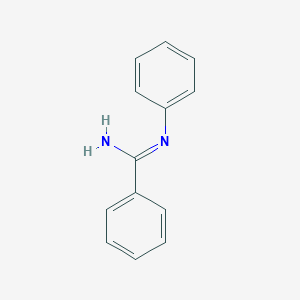

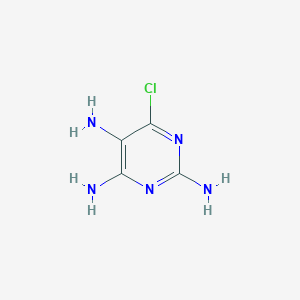

6-Chloropyrimidine-2,4,5-triamine

Descripción general

Descripción

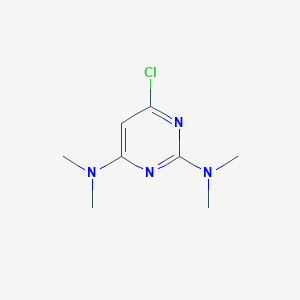

6-Chloropyrimidine-2,4,5-triamine is a chemical compound with the CAS Number 1194-78-1 . It has a molecular weight of 159.58 and its IUPAC name is 6-chloro-2,4,5-pyrimidinetriamine .

Molecular Structure Analysis

The molecular structure of 6-Chloropyrimidine-2,4,5-triamine is represented by the InChI code1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) . The key for this structure is BMCHNFZLERXZBI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

6-Chloropyrimidine-2,4,5-triamine is a solid at room temperature . It has a density of 2.0±0.1 g/cm3 . The boiling point is 343.3±52.0 °C at 760 mmHg . The molecular formula is C4H8ClN5 .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

6-Chloropyrimidine-2,4,5-triamine and its derivatives have been studied for their anti-inflammatory effects. They have shown inhibitory responses against the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The synthesis of 2-chloropyrimidine derivatives was achieved by the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides . These synthesized 2-chloropyrimidines were subsequently investigated for their COX-2 inhibitory activities .

Results or Outcomes

The literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Neuroprotective and Anti-neuroinflammatory Applications

Specific Scientific Field

This application is in the field of Neuropharmacology .

Summary of the Application

Triazole-pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Methods of Application or Experimental Procedures

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety And Hazards

Propiedades

IUPAC Name |

6-chloropyrimidine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCHNFZLERXZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333331 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyrimidine-2,4,5-triamine | |

CAS RN |

1194-78-1 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)